1-Chloro-2-[(2-methoxy-5-methylphenyl)sulfanyl]-3-nitrobenzene
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Overview
Description
1-Chloro-2-[(2-methoxy-5-methylphenyl)sulfanyl]-3-nitrobenzene is an organic compound with a complex structure that includes a chloro group, a methoxy group, a methyl group, a sulfanyl group, and a nitro group attached to a benzene ring
Preparation Methods
The synthesis of 1-Chloro-2-[(2-methoxy-5-methylphenyl)sulfanyl]-3-nitrobenzene typically involves multiple steps. One common synthetic route includes the following steps:
Chlorination: The addition of a chloro group to the benzene ring.
Sulfurization: The addition of a sulfanyl group.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, chlorinating agents for chlorination, and appropriate catalysts for methoxylation, sulfurization, and methylation. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
1-Chloro-2-[(2-methoxy-5-methylphenyl)sulfanyl]-3-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Chloro-2-[(2-methoxy-5-methylphenyl)sulfanyl]-3-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies related to enzyme inhibition or as a probe for biological pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-2-[(2-methoxy-5-methylphenyl)sulfanyl]-3-nitrobenzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro and methoxy groups can influence the compound’s reactivity and binding affinity. The sulfanyl group may interact with thiol-containing enzymes or proteins, affecting their function.
Comparison with Similar Compounds
Similar compounds to 1-Chloro-2-[(2-methoxy-5-methylphenyl)sulfanyl]-3-nitrobenzene include:
- 1-Chloro-2-[(2-methoxy-5-methylphenyl)sulfanyl]-4-nitrobenzene
- 1-Chloro-2-[(2-methoxy-5-methylphenyl)sulfanyl]-5-nitrobenzene
- 1-Chloro-2-[(2-methoxy-5-methylphenyl)sulfanyl]-6-nitrobenzene
These compounds share similar structural features but differ in the position of the nitro group on the benzene ring
Properties
CAS No. |
5465-71-4 |
---|---|
Molecular Formula |
C14H12ClNO3S |
Molecular Weight |
309.8 g/mol |
IUPAC Name |
1-chloro-2-(2-methoxy-5-methylphenyl)sulfanyl-3-nitrobenzene |
InChI |
InChI=1S/C14H12ClNO3S/c1-9-6-7-12(19-2)13(8-9)20-14-10(15)4-3-5-11(14)16(17)18/h3-8H,1-2H3 |
InChI Key |
LKQRGFNOSCMXCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)SC2=C(C=CC=C2Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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